

Chloro(dimethylsulfide)gold(I): A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Chloro(dimethylsulfide)gold(I)**

Cat. No.: **B1661945**

[Get Quote](#)

Abstract

This technical guide provides an in-depth exploration of **Chloro(dimethylsulfide)gold(I)** (CAS No. 29892-37-3), a pivotal reagent and precursor in contemporary chemistry. Moving beyond a simple datasheet, this document offers a holistic understanding of the compound's core attributes, grounded in both theoretical principles and practical, field-proven applications. We will delve into its unique structural and electronic properties, provide validated protocols for its synthesis and safe handling, and explore its expanding role as a catalyst in complex organic transformations and as a building block in materials science and drug discovery. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile gold(I) complex.

Introduction: The Strategic Importance of Chloro(dimethylsulfide)gold(I)

Chloro(dimethylsulfide)gold(I), with the chemical formula C_2H_6AuClS , is a white, crystalline solid that serves as a cornerstone in gold chemistry.^[1] Its significance lies in a finely tuned balance of stability and reactivity.^[2] The compound is stable enough for convenient storage and handling under ambient conditions, yet the dimethyl sulfide (DMS) ligand is sufficiently labile to be readily displaced by a wide array of other ligands, such as phosphines and N-heterocyclic carbenes (NHCs).^{[1][2]} This characteristic makes it an invaluable and common

entry point for the synthesis of a diverse range of gold(I) complexes, which are instrumental in catalysis, materials science, and medicinal chemistry.[2][3][4]

The gold(I) center, with its d^{10} electronic configuration, favors a two-coordinate, linear geometry, which imparts unique catalytic properties.[2] This guide will elucidate the fundamental principles that govern its reactivity and utility, providing the reader with the knowledge to not only apply this compound in established procedures but also to innovate and develop novel applications.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of **Chloro(dimethylsulfide)gold(I)** is essential for its effective application and safe handling.

Key Physicochemical Data

The fundamental properties of **Chloro(dimethylsulfide)gold(I)** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	29892-37-3	[1][3]
Molecular Formula	C_2H_6AuClS	[1][3]
Molecular Weight	294.55 g/mol	[1][3]
Appearance	White to light yellow crystalline powder	[2][3]
Melting Point	160 °C (decomposes)	[3][5]
Solubility	Soluble in organic solvents like dichloromethane (CH_2Cl_2)	[2]
Purity	Typically $\geq 97\%$	[3][6]

Molecular Structure and Bonding

The molecular geometry of **Chloro(dimethylsulfide)gold(I)** is a defining feature that dictates its reactivity. High-resolution X-ray crystallographic studies have provided precise insights into

its structure.[2]

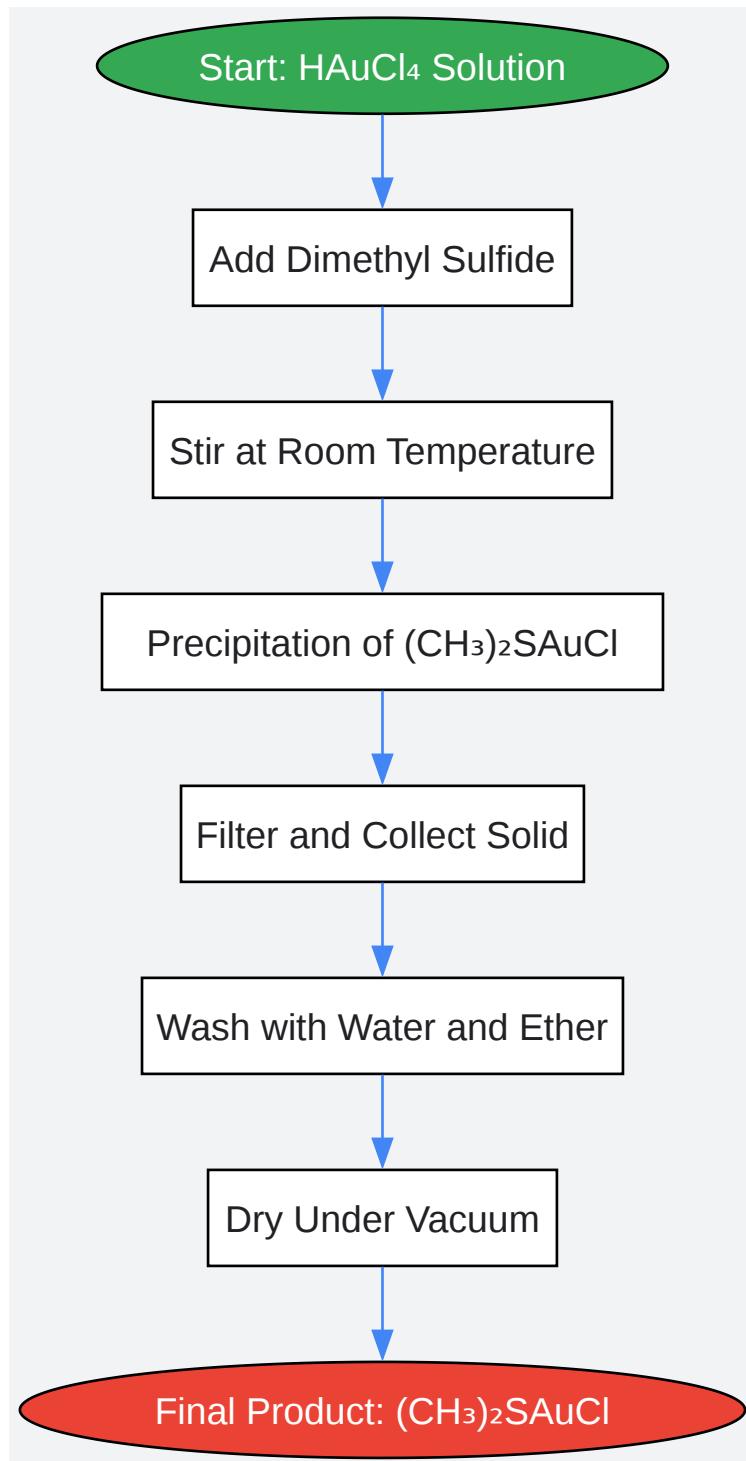
- Coordination Geometry: The gold(I) center exhibits a nearly linear coordination geometry, with the chlorine, gold, and sulfur atoms arranged in an almost straight line.[1][2] The Cl-Au-S bond angle is approximately 176.63-176.9°.[1][2] This linearity is a hallmark of d^{10} metal complexes, minimizing electron-electron repulsion.[2]
- Bonding: The gold atom is covalently bonded to both the chlorine atom and the sulfur atom of the dimethyl sulfide ligand.[2] The Au-S bond distance is approximately 2.271 Å.[1] Computational studies indicate that the Au-S bond is generally stronger than the Au-Cl bond, which explains why the dimethyl sulfide ligand is less readily displaced than the chloride in certain substitution reactions.[2]

Caption: Molecular structure of **Chloro(dimethylsulfide)gold(I)**.

Synthesis and Handling

The reliable synthesis and safe handling of **Chloro(dimethylsulfide)gold(I)** are paramount for its successful use in research and development.

Validated Synthesis Protocol


While commercially available, **Chloro(dimethylsulfide)gold(I)** can be readily synthesized in the laboratory. The most common method involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl_4), in the presence of dimethyl sulfide.[1]

Step-by-Step Synthesis Workflow:

- Preparation of Chloroauric Acid Solution: Dissolve gold in aqua regia to form chloroauric acid. Alternatively, use a commercially available solution of sodium tetrachloroaurate.[1]
- Reaction with Dimethyl Sulfide: To the aqueous solution of chloroauric acid, add dimethyl sulfide. The dimethyl sulfide acts as both a reducing agent and a ligand.[1] The reaction is typically stirred at room temperature.
- Precipitation: **Chloro(dimethylsulfide)gold(I)** will precipitate from the reaction mixture as a white solid.[2]

- Isolation and Purification: The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and then dried under vacuum.

The balanced chemical equation for the synthesis from chloroauric acid is: $\text{HAuCl}_4(\text{aq}) + 2(\text{CH}_3)_2\text{S}(\text{l}) + \text{H}_2\text{O}(\text{l}) \rightarrow (\text{CH}_3)_2\text{SAuCl}(\text{s}) + 3 \text{HCl}(\text{aq}) + (\text{CH}_3)_2\text{SO}(\text{l})$ [1][2]

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **Chloro(dimethylsulfide)gold(I)**.

Safety, Handling, and Storage

Hazard Identification: **Chloro(dimethylsulfide)gold(I)** is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[7\]](#)

Recommended Handling Procedures:

- Use only in a well-ventilated area or outdoors.[\[7\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)[\[7\]](#)
- Avoid breathing dust.[\[7\]](#)
- Wash hands thoroughly after handling.[\[7\]](#)

Storage Conditions:

- Store in a tightly closed container in a dry, well-ventilated place.[\[7\]](#)
- Keep in a dark place, under an inert atmosphere, and refrigerated (2-8 °C).[\[3\]](#)[\[5\]](#)
- The compound is sensitive to light, heat, and air, and can decompose to elemental gold.[\[1\]](#)[\[5\]](#)

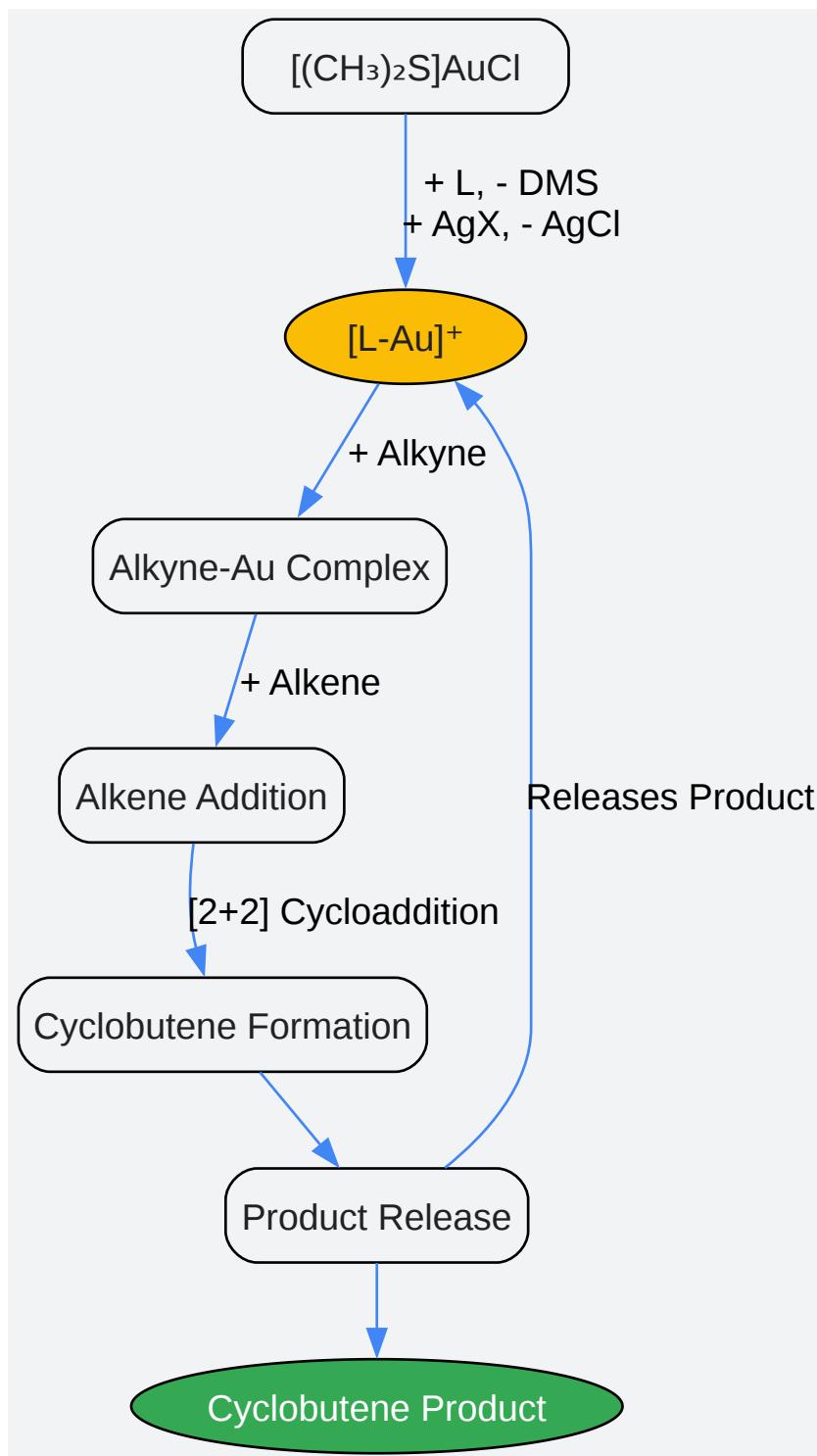
Applications in Research and Development

The unique reactivity of **Chloro(dimethylsulfide)gold(I)** has positioned it as a versatile tool in several areas of chemical research.

Precursor for Homogeneous Gold Catalysts

A primary application of **Chloro(dimethylsulfide)gold(I)** is as a precursor for the synthesis of more complex and catalytically active gold(I) complexes.[\[2\]](#)[\[5\]](#) The labile dimethyl sulfide ligand can be easily substituted by other ligands, such as phosphines, N-heterocyclic carbenes

(NHCs), and acetylides.[1][4][5] This allows for the fine-tuning of the steric and electronic properties of the resulting gold(I) catalyst, which is crucial for achieving high efficiency and selectivity in various organic transformations.[8][9]


General Ligand Exchange Reaction: $(CH_3)_2SAuCl + L \rightarrow LAuCl + (CH_3)_2S$ (where L is a new ligand)[1]

Catalyst for Organic Synthesis

Chloro(dimethylsulfide)gold(I) itself, often in combination with a silver salt to abstract the chloride ligand and generate a more electrophilic cationic gold species, can catalyze a variety of organic reactions.[8][9] One notable example is the intermolecular [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes.[2][4][5]

Experimental Protocol for Gold-Catalyzed [2+2] Cycloaddition:

- Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve **Chloro(dimethylsulfide)gold(I)** and a suitable ligand (e.g., a phosphine) in a dry, degassed solvent such as dichloromethane.
- Activation: Add a silver salt (e.g., silver hexafluoroantimonate, $AgSbF_6$) to the solution to abstract the chloride ligand and generate the active cationic gold catalyst.
- Reaction: To the activated catalyst solution, add the alkyne and alkene substrates.
- Monitoring and Work-up: Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS. Upon completion, quench the reaction, and purify the product by column chromatography.

[Click to download full resolution via product page](#)

Caption: A simplified catalytic cycle for a gold(I)-catalyzed $[2+2]$ cycloaddition.

Materials Science and Nanotechnology

Chloro(dimethylsulfide)gold(I) is utilized in the synthesis of gold-containing materials and nanoparticles.^[3] Its solubility in organic solvents allows for its use in solution-phase synthesis methods, providing control over the size and morphology of the resulting gold nanostructures. These materials have applications in electronics, sensors, and drug delivery.^[3]

Medicinal Chemistry and Drug Development

Gold compounds have a long history in medicine, and modern research continues to explore their therapeutic potential. **Chloro(dimethylsulfide)gold(I)** serves as a starting material for the synthesis of novel gold(I) complexes with potential anticancer and anti-inflammatory properties.^{[3][4]} The ability to systematically modify the ligands coordinated to the gold center allows for the exploration of structure-activity relationships in drug design.^[3]

Conclusion

Chloro(dimethylsulfide)gold(I) is far more than a simple chemical; it is a strategic enabler of innovation across multiple scientific disciplines. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for both fundamental research and applied development. By understanding the principles outlined in this guide, researchers and scientists can confidently and effectively utilize **Chloro(dimethylsulfide)gold(I)** to advance their projects in catalysis, materials science, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloro(dimethyl sulfide)gold(I) - Wikipedia [en.wikipedia.org]
- 2. Buy Chloro(dimethylsulfide)gold(I) | 29892-37-3 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. (DIMETHYLSULFIDE)GOLD(I) CHLORIDE | 29892-37-3 [chemicalbook.com]

- 6. strem.com [strem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 9. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chloro(dimethylsulfide)gold(I): A Comprehensive Technical Guide for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1661945#chloro-dimethylsulfide-gold-i-cas-number-29892-37-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com